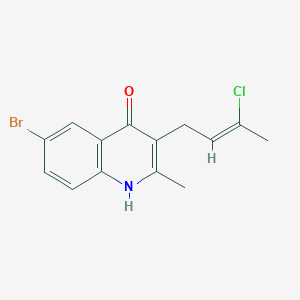
N-(4-fluoro-3-nitrophenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-naphthamide, also known as FNPA, is a synthetic compound that has gained significant attention in scientific research. FNPA is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels.
作用機序
N-(4-fluoro-3-nitrophenyl)-2-naphthamide acts as a competitive inhibitor of PDE, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, N-(4-fluoro-3-nitrophenyl)-2-naphthamide increases the levels of cAMP and cGMP, which are important second messengers involved in cellular signaling pathways. The increased levels of cAMP and cGMP lead to downstream effects such as the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.
Biochemical and Physiological Effects:
The increased levels of cAMP and cGMP due to N-(4-fluoro-3-nitrophenyl)-2-naphthamide treatment have been shown to have various biochemical and physiological effects. For example, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-β (Aβ) deposition.
実験室実験の利点と制限
One of the major advantages of using N-(4-fluoro-3-nitrophenyl)-2-naphthamide in lab experiments is its specificity towards PDE inhibition. N-(4-fluoro-3-nitrophenyl)-2-naphthamide exhibits high selectivity towards PDE4 and PDE5 isoforms, which are involved in the regulation of inflammation and smooth muscle relaxation, respectively. Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using N-(4-fluoro-3-nitrophenyl)-2-naphthamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
N-(4-fluoro-3-nitrophenyl)-2-naphthamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(4-fluoro-3-nitrophenyl)-2-naphthamide research include:
1. Investigating the efficacy of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in combination with other chemotherapy drugs for the treatment of cancer.
2. Studying the effects of N-(4-fluoro-3-nitrophenyl)-2-naphthamide on other signaling pathways such as the MAPK/ERK pathway.
3. Exploring the potential use of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Developing novel formulations of N-(4-fluoro-3-nitrophenyl)-2-naphthamide to improve its solubility and bioavailability.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in humans.
Conclusion:
N-(4-fluoro-3-nitrophenyl)-2-naphthamide is a synthetic compound that has gained significant attention in scientific research due to its potent inhibitory activity towards PDE. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, further research is needed to explore its efficacy and safety in humans. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has the potential to be a valuable tool for drug discovery and development in the future.
合成法
N-(4-fluoro-3-nitrophenyl)-2-naphthamide can be synthesized by reacting 4-fluoro-3-nitroaniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism and results in the formation of N-(4-fluoro-3-nitrophenyl)-2-naphthamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has also been reported to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-8-7-14(10-16(15)20(22)23)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORFLZLMYGJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide](/img/structure/B5849463.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)

![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)